![molecular formula C17H14N2O3 B8353530 4-[[2-Methyl-1-oxo-1,2-dihydrophthalazin-4-yl]methoxy]benzaldehyde](/img/structure/B8353530.png)
4-[[2-Methyl-1-oxo-1,2-dihydrophthalazin-4-yl]methoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[2-Methyl-1-oxo-1,2-dihydrophthalazin-4-yl]methoxy]benzaldehyde is an organic compound with a complex structure that includes a phthalazinone moiety and a benzaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-Methyl-1-oxo-1,2-dihydrophthalazin-4-yl]methoxy]benzaldehyde typically involves the reaction of 2-methyl-1-oxo-1,2-dihydro-phthalazin-4-yl with benzaldehyde derivatives. One common method involves dissolving the reactants in anhydrous tetrahydrofuran, cooling the solution to 0°C, and then slowly adding triethylamine. The reaction mixture is then allowed to warm to room temperature and react for several hours. The product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[[2-Methyl-1-oxo-1,2-dihydrophthalazin-4-yl]methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols.
Applications De Recherche Scientifique
4-[[2-Methyl-1-oxo-1,2-dihydrophthalazin-4-yl]methoxy]benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-[[2-Methyl-1-oxo-1,2-dihydrophthalazin-4-yl]methoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxo-2,3-Dihydro-1H-Inden-4-YL Benzoate: Similar in structure but with different functional groups.
4- [2- (3-Ethyl-4-Methyl-2-Oxo-3-Pyrroline-1-Carboxamido)Ethyl]Benezenesulfonamide: Another compound with a phthalazinone moiety but different substituents
Uniqueness
4-[[2-Methyl-1-oxo-1,2-dihydrophthalazin-4-yl]methoxy]benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H14N2O3 |
|---|---|
Poids moléculaire |
294.30 g/mol |
Nom IUPAC |
4-[(3-methyl-4-oxophthalazin-1-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C17H14N2O3/c1-19-17(21)15-5-3-2-4-14(15)16(18-19)11-22-13-8-6-12(10-20)7-9-13/h2-10H,11H2,1H3 |
Clé InChI |
GDMXKYRPBJMGGR-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2=CC=CC=C2C(=N1)COC3=CC=C(C=C3)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-[(2-bromoethyl)oxy]-3-[(phenylcarbonyl)oxy]benzoate](/img/structure/B8353448.png)

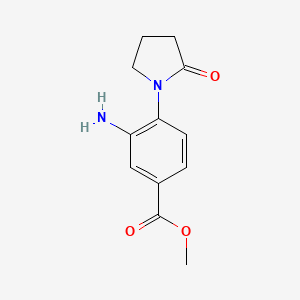
![2-Amino-7-bromo-4,5-dihydro-naphtho[1,2-b]thiophene-3-carboxylic acid amide](/img/structure/B8353480.png)

![N-(azepan-3-yl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8353521.png)
![N-ethyl-N'-(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)propane-1,3-diamine](/img/structure/B8353529.png)
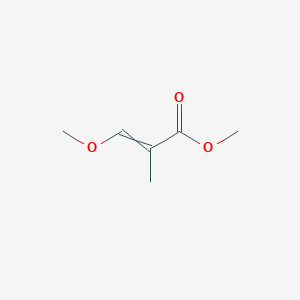
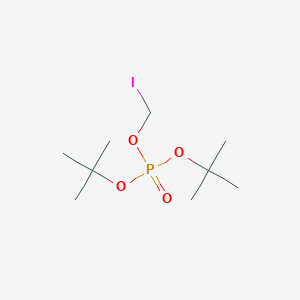
![7-Chloro-3,5-dihydrobenzo[e][1,4]oxazepine-2(1H)-thione](/img/structure/B8353547.png)
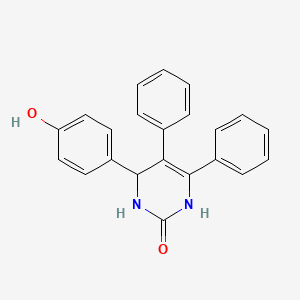
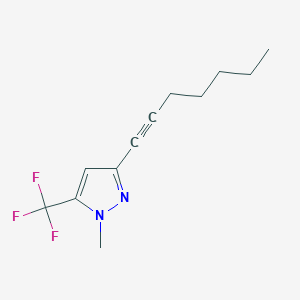

![[(2R,3R)-3-(3-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B8353561.png)
